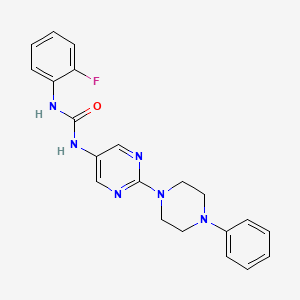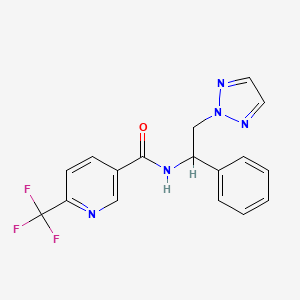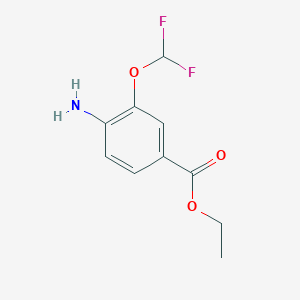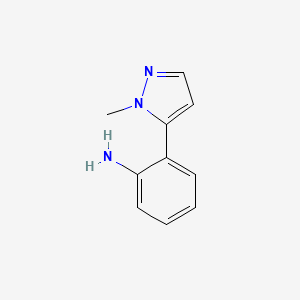
1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as FPPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPU is a pyrimidine-based urea derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Inhibitor Design and Drug Discovery
1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea has potential applications in drug discovery, particularly in the design of kinase inhibitors. Such compounds, with a pyrimidine scaffold, have shown promise as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a target for anti-inflammatory drugs. These inhibitors bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP, and exhibit specificity and potency in binding. The 2 position of the pyrimidine ring is amenable to side chain modifications, enhancing inhibitory activity and selectivity for p38 over other kinases. This property is crucial in the rational design of kinase inhibitors for therapeutic applications (Scior et al., 2011).
Enzyme Inhibition for Medical Applications
Compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea have implications in urease inhibition, a strategy for treating gastric and urinary tract infections caused by specific pathogens such as Helicobacter pylori and Proteus species. Urease inhibitors have been a focus of medical research, given their potential to manage infections by modulating the enzyme's activity. Despite limited clinical use due to side effects, these inhibitors represent a critical area for developing therapeutic alternatives for infection management (Kosikowska & Berlicki, 2011).
Biosensor Development
The chemical structure and properties of compounds like 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea contribute to advancements in biosensor technology, particularly in detecting and quantifying urea. These developments are crucial in diagnosing and managing diseases associated with abnormal urea concentrations, such as renal failure and hepatic disorders. Furthermore, urea detection is vital in various industries, including agriculture and food preservation, highlighting the compound's role beyond medical applications (Botewad et al., 2021).
Diagnostic Applications
The structural components of 1-(2-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea facilitate its use in diagnostic procedures, especially in identifying metabolic disorders. The compound's interaction with biological molecules can aid in developing sensitive diagnostic tools for mass screening and detailed metabolic profiling. This application is particularly relevant in newborn screening and understanding metabolic disorders' biochemical pathways (Kuhara, 2001).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-18-8-4-5-9-19(18)26-21(29)25-16-14-23-20(24-15-16)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUMTUSSQATLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)

![N,N-diethyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2801991.png)
![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)
